4-(Cyclopentyloxy)benzylamine

Descripción general

Descripción

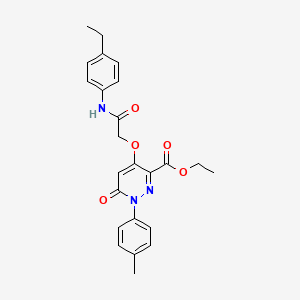

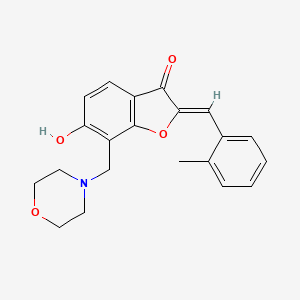

4-(Cyclopentyloxy)benzylamine is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 . The IUPAC name of this compound is (4-cyclopentyloxyphenyl)methanamine .

Molecular Structure Analysis

The InChI code for 4-(Cyclopentyloxy)benzylamine is1S/C12H17NO/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-8,11H,1-4,9,13H2 . This compound is made up of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . More detailed structural analysis might require specialized software or databases. Physical And Chemical Properties Analysis

4-(Cyclopentyloxy)benzylamine has a molecular weight of 191.27 . It has a complexity of 158 and a topological polar surface area of 35.2Ų . More specific physical and chemical properties of 4-(Cyclopentyloxy)benzylamine might be found in specialized chemical literature or databases.Aplicaciones Científicas De Investigación

Histamine H3 Receptor Antagonists

4-(Cyclopentyloxy)benzylamine derivatives, as part of the 4-(aminoalkoxy)benzylamines series, have been explored for their potential as human histamine H3 receptor antagonists. These compounds, including 1-[4-(3-piperidin-1-ylpropoxy)benzyl]piperidine, have shown selective and potent antagonistic activity against the human H3 receptor, suggesting their utility in treating disorders related to histamine activity, such as sleep and cognitive dysfunctions (Apodaca et al., 2003).

Antiarrhythmic Agents

The study of 2-, 3-, and 4-substituted benzylamine derivatives has demonstrated their potential in treating cardiac arrhythmias. Specific compounds within this group, such as 2-(p-methoxyphenylethynyl)benzylamine and alpha,alpha-dimethyl-4-phenethylbenzylamine, have exhibited significant antiarrhythmic properties, highlighting their relevance in cardiovascular research and potential therapeutic application (Remy et al., 1975).

Anticancer Activity

2-Acetyl-benzylamine isolated from Adhatoda vasica L. leaves has been identified for its promising anticancer properties, especially against leukemia cells. The compound has shown significant cytotoxic properties against specific leukemia cell lines, indicating its potential as a therapeutic agent for cancer treatment (Balachandran et al., 2017).

Potassium Channel Openers

Benzylamine derivatives have been investigated for their role as potassium channel openers, particularly in the context of treating urge urinary incontinence (UUI). These compounds, including specific cyanobenzylamine derivatives, have shown in vitro potency and in vivo efficacy in relaxing bladder smooth muscle, offering a potential new treatment avenue for UUI (Gilbert et al., 2000).

Inhibitors of Proteolytic Enzymes

Benzylamine and its derivatives have been studied for their inhibitory effects on proteolytic enzymes like trypsin, plasmin, and thrombin. These compounds have been found to be competitive inhibitors, providing insights into the development of new therapeutic agents targeting coagulation disorders and other conditions involving these enzymes (Markwardt et al., 1968).

Surface Passivation of Perovskites

Benzylamine has been used for the surface passivation of perovskites, improving their moisture-resistance and electronic properties. This application has direct implications for enhancing the efficiency and stability of perovskite-based solar cells, marking a significant advancement in solar energy technology (Wang et al., 2016).

Propiedades

IUPAC Name |

(4-cyclopentyloxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-8,11H,1-4,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJQWOYBWZMZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopentyloxy)benzylamine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2604241.png)

![Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2604242.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2604248.png)

![(3E)-3-{[(3,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2604251.png)

![6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2604257.png)

![methyl (4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2604258.png)

![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2604262.png)